molecular formula C15H8Cl2N2O4 B3035149 1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione CAS No. 303149-87-3

1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione

Cat. No. B3035149
CAS RN: 303149-87-3
M. Wt: 351.1 g/mol
InChI Key: VVMCMQGSWPBJIC-UHFFFAOYSA-N
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Description

The compound “1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The 2,4-dichlorobenzyl component suggests the presence of a benzyl group with two chlorine atoms attached at the 2 and 4 positions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole ring system is aromatic, and the nitro group is a strong electron-withdrawing group, which would affect the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is a strong electron-withdrawing group, which could make the molecule more susceptible to nucleophilic attack. The dichlorobenzyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group and the dichlorobenzyl group could potentially make the compound relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Antituberculosis Activity

1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione derivatives have shown significant in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. Certain compounds, including 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones, exhibited notable inhibitory activity. This highlights their potential as therapeutic agents in treating tuberculosis (Karalı et al., 2007).

Cytotoxicity and Anticancer Properties

Studies on 5-nitro-1H-indole-2,3-dione derivatives have demonstrated cytotoxic effects against various human tumor cell lines, including non-small cell lung cancer and leukemia. This suggests their potential application in cancer treatment (Karalı, 2002).

Antimicrobial and Antifungal Activities

The derivatives have also been explored for their antimicrobial and antifungal properties. Studies indicate their effectiveness against various pathogenic bacterial and fungal strains, positioning them as potential agents in addressing microbial infections (Malik et al., 2010).

Chemosensor Applications

The compound has been utilized as a chemosensor agent, particularly for the selective detection of Fe3+ ions. Its functional groups enable it to bind and chelate metal ions, making it useful in environmental monitoring and analytical chemistry (Fahmi et al., 2019).

Coordination Chemistry

Its derivatives have been used in coordination chemistry, forming complexes with metals like palladium and platinum. These complexes have shown fungicidal and bactericidal properties, suggesting their potential in biocidal applications (Sharma et al., 2009).

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-5-nitroindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O4/c16-9-2-1-8(12(17)5-9)7-18-13-4-3-10(19(22)23)6-11(13)14(20)15(18)21/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMCMQGSWPBJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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